molecular formula C21H15ClN4O4S B15017547 N-[(1E)-1-{N'-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(thiophen-2-YL)eth-1-EN-1-YL]benzamide

N-[(1E)-1-{N'-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(thiophen-2-YL)eth-1-EN-1-YL]benzamide

Cat. No.: B15017547
M. Wt: 454.9 g/mol
InChI Key: XNBJBQOQQBDPFT-SKLSXVDLSA-N
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Description

N-[(1E)-1-{N’-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(thiophen-2-YL)eth-1-EN-1-YL]benzamide is a complex organic compound with a unique structure that includes a benzamide group, a thiophene ring, and a hydrazinecarbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-1-{N’-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(thiophen-2-YL)eth-1-EN-1-YL]benzamide typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with thiophene-2-carboxylic acid hydrazide under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-1-{N’-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(thiophen-2-YL)eth-1-EN-1-YL]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(1E)-1-{N’-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(thiophen-2-YL)eth-1-EN-1-YL]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1E)-1-{N’-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(thiophen-2-YL)eth-1-EN-1-YL]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may interfere with DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide
  • N-[(1E,3E)-2-Chloro-3-(phenylimino)-1-propen-1-yl]aniline hydrochloride

Uniqueness

N-[(1E)-1-{N’-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(thiophen-2-YL)eth-1-EN-1-YL]benzamide is unique due to its specific combination of functional groups and structural features. The presence of the thiophene ring and the hydrazinecarbonyl linkage distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.

Properties

Molecular Formula

C21H15ClN4O4S

Molecular Weight

454.9 g/mol

IUPAC Name

N-[(E)-3-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazinyl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H15ClN4O4S/c22-17-9-8-14(11-19(17)26(29)30)13-23-25-21(28)18(12-16-7-4-10-31-16)24-20(27)15-5-2-1-3-6-15/h1-13H,(H,24,27)(H,25,28)/b18-12+,23-13+

InChI Key

XNBJBQOQQBDPFT-SKLSXVDLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)N/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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